molecular formula C12H11BrN2O2 B3277426 6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione CAS No. 659736-46-6

6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione

Cat. No.: B3277426
CAS No.: 659736-46-6
M. Wt: 295.13 g/mol
InChI Key: TYWWPNFEOUBYDY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any known uses or applications .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts, and yield. The analysis might also discuss the efficiency and environmental impact of the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, the conditions needed for the reactions, and the mechanisms of the reactions .


Physical and Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, and refractive index. It could also include chemical properties like acidity/basicity, redox potential, and reactivity .

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it interacts with biological systems to produce this effect .

Safety and Hazards

This would involve an examination of the compound’s toxicity, flammability, and environmental impact. It could also include information on safe handling and storage, and what to do in case of an accident .

Properties

IUPAC Name

7-bromospiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-9-2-1-8-6-12(4-3-7(8)5-9)10(16)14-11(17)15-12/h1-2,5H,3-4,6H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWWPNFEOUBYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1C=C(C=C3)Br)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred mixture of 6-bromo-2-tetralone (17.6 g, 78.2 mmol), sodium cyanide (9.58 g, 195 mmol), and ammonium carbonate (97.7 g, 1.02 mol) in H2O (100 mL) and EtOH (100 mL) was heated to 70° C. for 3 h, then allowed to cool to ambient temperature. The precipitate was collected by filtration and washed with H2O (5×200 mL). Drying in vacuo afforded the title compound as a pale solid. MS: m/z=297 (M+1).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
97.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 6-bromo-2-tetralone (17.6 g, 78.2 mmol), sodium cyanide (9.58 g, 195 mmol), and ammonium carbonate (97.7 g, 1.02 mol) in 1420 (100 mL) and EtOH (100 mL) was heated to 70° C. for 3 h, then allowed to cool to ambient temperature. The precipitate was collected by filtration and washed with H2O (5×200 mL). Drying in vacuo afforded the title compound. MS: m/z=297 (M+1).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
97.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
1420
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione
Reactant of Route 2
6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione
Reactant of Route 3
6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione
Reactant of Route 4
6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione
Reactant of Route 5
6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione
Reactant of Route 6
6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione

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